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molecular formula C22H21O2P B024862 (Carbethoxymethylene)triphenylphosphorane CAS No. 1099-45-2

(Carbethoxymethylene)triphenylphosphorane

Cat. No. B024862
M. Wt: 348.4 g/mol
InChI Key: IIHPVYJPDKJYOU-UHFFFAOYSA-N
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Patent
US07619101B2

Procedure details

A 4.5 L reactor equipped with a mechanical stirrer, a Pt-100 thermometer, a dropping funnel and a nitrogen inlet was charged with 450 g (1.03 mol) ethoxycarbonylmethyl-triphenyl phosphonium bromide, 1.0 L dichloromethane and 1.5 L water. The two-phase mixture was cooled to 5° C. and 565 ml (1.13 mol) 2N sodium hydroxide solution was added during 30 min, maintaining the temperature between 3 and 7° C. After completed addition the mixture was stirred for 75 min at that temperature, then the phases were separated, the aqueous layer extracted with 500 ml dichloromethane and the combined organic layers were concentrated on a rotatory evaporator at 50° C./10 mbar to give 363 g crude product as slightly brownish crystals. These were dissolved in 450 ml dichloromethane under reflux. Ca. 1.35 L heptane were added during 30 min to the refluxing mixture until a slight turbidity persisted. After 1 h at 40-45° C. the mixture was seeded with product crystals and the suspension was allowed to cool to 30-32° C. during 3 h. At that point another 450 mL heptane were added and the mixture was stirred overnight at RT, followed by 2 h at 0-4° C. The crystals were filtered off, washed with 450 mL pre-cooled heptane and dried overnight at 45° C./10 mbar, to give 310 g carbethoxymethylene triphenylphosphorane (98% yield; assay: 98.4%) as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
565 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Quantity
1.35 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
B(O)(O)[C@H]1N(C([C@@H](N)C(C)C)=O)CCC1.CS(O)(=O)=O.[Br-].[CH2:22]([O:24][C:25]([CH2:27][P+:28]([C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)([C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:26])[CH3:23].O.[OH-].[Na+]>ClCCl.CCCCCCC>[C:25]([CH:27]=[P:28]([C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)([C:29]1[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1)[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)([O:24][CH2:22][CH3:23])=[O:26] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O
Name
Quantity
450 g
Type
reactant
Smiles
[Br-].C(C)OC(=O)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.5 L
Type
reactant
Smiles
O
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
565 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
450 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
450 mL
Type
solvent
Smiles
CCCCCCC
Step Five
Name
Quantity
1.35 L
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
was stirred for 75 min at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 4.5 L reactor equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 3 and 7° C
ADDITION
Type
ADDITION
Details
addition the mixture
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with 500 ml dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated on a rotatory evaporator at 50° C./10 mbar
CUSTOM
Type
CUSTOM
Details
to give 363 g crude product as slightly brownish crystals
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WAIT
Type
WAIT
Details
After 1 h at 40-45° C. the mixture was seeded with product crystals
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 30-32° C. during 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at RT
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
followed by 2 h at 0-4° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
WASH
Type
WASH
Details
washed with 450 mL
TEMPERATURE
Type
TEMPERATURE
Details
pre-cooled heptane
CUSTOM
Type
CUSTOM
Details
dried overnight at 45° C./10 mbar
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
C(=O)(OCC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 310 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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